molecular formula C13H10Cl2N2O2 B3839449 N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide

N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide

Cat. No.: B3839449
M. Wt: 297.13 g/mol
InChI Key: DMHRTVHWANXHKG-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(1E)-1-(3,4-Dichlorophenyl)ethylidene]furan-2-carbohydrazide is a chemical compound known for its diverse applications in scientific research. This compound features a furan ring attached to a carbohydrazide moiety, with a 3,4-dichlorophenyl group providing additional chemical properties. Its unique structure allows it to participate in various chemical reactions and makes it a valuable subject of study in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide typically involves the condensation of furan-2-carbohydrazide with 3,4-dichlorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or hydrogen gas.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce furan-2-carbohydrazide derivatives with altered functional groups.

Scientific Research Applications

N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(3,4-Dichlorophenyl)ethylidene]-4-nitrobenzohydrazide
  • N’-[(1E)-1-(3,4-Dichlorophenyl)ethylidene]-2-(4-nitrophenyl)acetohydrazide
  • N’-[(1E)-1-(3,4-Dichlorophenyl)ethylidene]-2-(2,4,5-trichlorophenoxy)acetohydrazide

Uniqueness

N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide stands out due to its unique combination of a furan ring and a 3,4-dichlorophenyl group. This structure imparts specific chemical properties that make it particularly useful in certain reactions and applications. Its ability to participate in diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

IUPAC Name

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c1-8(9-4-5-10(14)11(15)7-9)16-17-13(18)12-3-2-6-19-12/h2-7H,1H3,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHRTVHWANXHKG-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CO1)/C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide
Reactant of Route 2
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N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide
Reactant of Route 3
N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide
Reactant of Route 4
N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide
Reactant of Route 5
N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide
Reactant of Route 6
N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide

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